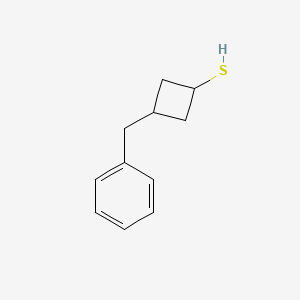

3-Benzylcyclobutane-1-thiol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14S |

|---|---|

Molecular Weight |

178.30 g/mol |

IUPAC Name |

3-benzylcyclobutane-1-thiol |

InChI |

InChI=1S/C11H14S/c12-11-7-10(8-11)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 |

InChI Key |

YDNPNRDHBLBSGR-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1S)CC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Structural Analysis and Conformation of 3-Benzylcyclobutane-1-thiol

Introduction to Cyclobutane Conformation

The cyclobutane ring is a four-membered cycloalkane that exhibits a balance between angle strain and torsional strain. Unlike the planar representation often seen in 2D drawings, the cyclobutane ring is not flat under normal conditions. A planar conformation would lead to significant eclipsing interactions between the hydrogen atoms on adjacent carbon atoms, resulting in high torsional strain. To alleviate this strain, the cyclobutane ring adopts a puckered or "butterfly" conformation. This puckering reduces the torsional strain by staggering the substituents, although it slightly increases the angle strain from the ideal 90 degrees of a planar square to approximately 88 degrees in the puckered form.

The puckered conformation of cyclobutane is dynamic, with the ring undergoing a rapid inversion process where the "up" and "down" atoms of the pucker switch positions. The presence of substituents on the ring can influence the energetics of this inversion and may favor one puckered conformation over others.

Conformational Analysis of 3-Benzylcyclobutane-1-thiol

For a 1,3-disubstituted cyclobutane such as this compound, the relative orientation of the benzyl and thiol groups is a key determinant of the molecule's overall shape and properties. The two primary conformations are the cis and trans isomers, which do not interconvert without breaking bonds. Within each of these isomers, further conformational possibilities arise from the puckering of the cyclobutane ring.

The substituents can occupy either axial or equatorial positions in the puckered ring. Generally, bulky substituents prefer to occupy the equatorial position to minimize steric hindrance. In the case of this compound, the benzyl group is significantly bulkier than the thiol group.

-

Trans Isomer: In the trans isomer, the substituents are on opposite sides of the ring. The most stable conformation would likely have both the benzyl and the thiol groups in equatorial positions (diequatorial). A ring flip would place both groups in axial positions, which would be energetically unfavorable due to steric interactions.

-

Cis Isomer: In the cis isomer, the substituents are on the same side of the ring. This would result in one substituent being in an axial position and the other in an equatorial position. The preferred conformation would have the bulkier benzyl group in the equatorial position and the smaller thiol group in the axial position to minimize steric strain.

The conformational preferences are a result of a complex interplay of steric and electronic effects, and computational modeling is often employed to determine the relative energies of the different conformers.

Data Presentation

While specific experimental data for this compound is not available, the following tables provide a template for how such data would be presented. This data is typically obtained from a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational chemistry.

Table 1: Predicted Conformational Energies

| Conformer | Substituent Positions | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| trans-diequatorial | Benzyl (eq), Thiol (eq) | 0 (most stable) | >95 |

| trans-diaxial | Benzyl (ax), Thiol (ax) | High | <1 |

| cis-equatorial/axial | Benzyl (eq), Thiol (ax) | ~1-2 | Minor |

| cis-axial/equatorial | Benzyl (ax), Thiol (eq) | Higher | Minor |

Table 2: Representative Spectroscopic and Geometric Data

| Parameter | Expected Value/Range | Technique |

|---|---|---|

| 1H NMR Coupling Constants (JH-H) | 2-10 Hz | NMR Spectroscopy |

| C-C-C Bond Angle (ring) | ~88° | X-ray Crystallography |

| Puckering Angle | ~30-35° | X-ray Crystallography |

| Dihedral Angles | Varies with conformation | X-ray Crystallography |

| S-H Vibrational Frequency | ~2550-2600 cm-1 | IR Spectroscopy |

Experimental Protocols

The structural and conformational analysis of this compound would involve a combination of synthesis, purification, and characterization using various spectroscopic and analytical techniques.

The synthesis of this compound could potentially be achieved through a multi-step process. One possible route involves the [2+2] cycloaddition of appropriate precursors to form the cyclobutane ring, followed by functional group manipulations to introduce the benzyl and thiol moieties. The synthesis of thiols can be achieved through various methods, including the reduction of disulfides or the reaction of a corresponding halide with a sulfur nucleophile.

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of a molecule.

-

1H NMR: The chemical shifts and coupling constants of the protons on the cyclobutane ring would provide valuable information about their relative orientations. The magnitude of the coupling constants between adjacent protons can help distinguish between cis and trans isomers and provide insight into the ring's pucker.

-

13C NMR: This would confirm the number of unique carbon environments in the molecule.

-

2D NMR (COSY, HSQC, HMBC, NOESY): These experiments would be used to establish the complete connectivity of the molecule and to determine through-space proximities of protons, which is crucial for confirming conformational preferences. For example, a Nuclear Overhauser Effect (NOE) between the benzyl protons and specific ring protons would indicate their spatial closeness.

Single-crystal X-ray diffraction provides the most definitive structural information for a molecule in the solid state.

-

Protocol:

-

Crystallization: Grow single crystals of this compound of suitable quality. This is often the most challenging step and may require screening various solvents and crystallization conditions.

-

Data Collection: Mount a single crystal on a diffractometer and irradiate it with X-rays. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule. From this map, the positions of the atoms can be determined and refined to generate a precise 3D model of the molecule. This model provides accurate bond lengths, bond angles, and dihedral angles.

-

Theoretical calculations are essential for understanding the energetics of different conformations and for complementing experimental data.

-

Protocol:

-

Conformational Search: Perform a systematic or stochastic search of the conformational space of this compound to identify all low-energy conformers.

-

Geometry Optimization and Energy Calculation: Use quantum mechanical methods, such as Density Functional Theory (DFT), to optimize the geometry of each conformer and calculate its relative energy.

-

Spectroscopic Prediction: The optimized geometries can be used to predict NMR chemical shifts and coupling constants, which can then be compared with experimental data to validate the conformational model.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the structural analysis of this compound.

Conclusion

The structural and conformational analysis of this compound relies on well-established principles of stereochemistry and physical organic chemistry. While direct experimental data is lacking, a combination of spectroscopic techniques, particularly NMR, and computational modeling would be the primary methods to elucidate its preferred three-dimensional structure. The puckered nature of the cyclobutane ring and the steric demands of the benzyl and thiol substituents are the critical factors that will govern its conformational landscape. The methodologies and principles outlined in this guide provide a robust framework for the comprehensive structural characterization of this and related substituted cyclobutane compounds.

An In-depth Technical Guide to the Physicochemical Properties of 3-Benzylcyclobutane-1-thiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzylcyclobutane-1-thiol is a unique molecule incorporating a benzyl group, a cyclobutane ring, and a thiol functional group. This combination of moieties suggests potential applications in medicinal chemistry and materials science, where the lipophilic benzyl group, the conformationally constrained cyclobutane scaffold, and the reactive thiol group can be exploited. Understanding the physicochemical properties of this compound is crucial for its potential development and application. This technical guide outlines the predicted properties of this compound and provides detailed experimental protocols for its synthesis and comprehensive characterization.

Predicted Physicochemical Properties

The following table summarizes the estimated physicochemical properties of this compound. These values are predicted based on the known properties of analogous structures containing benzyl, cyclobutane, and thiol functionalities.

| Property | Predicted Value | Rationale / Reference Compound Analogy |

| Molecular Formula | C₁₁H₁₄S | Based on the chemical structure. |

| Molecular Weight | 178.30 g/mol | Calculated from the molecular formula. |

| Boiling Point | ~250-270 °C | Estimated based on the boiling points of benzyl mercaptan and substituted cyclobutanes. |

| Melting Point | Not readily predictable | Highly dependent on crystal packing. |

| Density | ~1.0 - 1.1 g/cm³ | Based on the densities of similar organic thiols and benzyl derivatives. |

| pKa of Thiol Group | 9.5 - 10.5 | Aliphatic thiols typically have pKa values in this range. The benzyl group is not expected to significantly alter the acidity of the thiol.[1][2][3][4][5] |

| LogP (Octanol-Water Partition Coefficient) | 3.0 - 4.0 | The presence of the lipophilic benzyl group and the hydrocarbon scaffold suggests moderate to high lipophilicity.[6][7][8][9] |

| Aqueous Solubility | Low | Expected to be poorly soluble in water due to its lipophilic nature. |

Proposed Synthesis and Characterization

The synthesis of this compound can be approached through several synthetic routes. A plausible method involves the nucleophilic substitution of a suitable leaving group on a 3-benzylcyclobutane precursor with a thiol-containing nucleophile.

Proposed Synthesis Workflow

Caption: Proposed synthetic route to this compound.

Experimental Protocols

-

Step 1: Thioacetylation. To a solution of 3-benzylcyclobutyl methanesulfonate (1 equivalent) in dimethylformamide (DMF), add sodium thioacetate (1.2 equivalents). Stir the reaction mixture at 60°C for 12 hours.

-

Step 2: Work-up and Extraction. After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude thioacetate intermediate.

-

Step 3: Hydrolysis. Dissolve the crude intermediate in methanol. Add a solution of sodium hydroxide (2 equivalents) in water. Stir the mixture at room temperature for 4 hours.

-

Step 4: Final Work-up and Purification. Neutralize the reaction mixture with 1 M HCl. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Acquire the spectrum in CDCl₃. The expected signals would include multiplets for the cyclobutane ring protons, a singlet or multiplet for the benzylic protons, aromatic protons in the range of 7.2-7.4 ppm, and a characteristic signal for the thiol proton.[10][11][12]

-

¹³C NMR: Acquire the spectrum in CDCl₃. Expect signals for the carbons of the cyclobutane ring, the benzylic carbon, and the aromatic carbons.[13]

-

-

Mass Spectrometry (MS):

-

Perform analysis using Electron Ionization (EI) or Electrospray Ionization (ESI). The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of the compound. The presence of sulfur can be indicated by the M+2 peak due to the natural abundance of the ³⁴S isotope.[14][15]

-

-

Gas Chromatography (GC):

Physicochemical Property Determination Protocols

pKa Determination

The pKa of the thiol group can be determined using potentiometric titration or UV-Vis spectrophotometry.

Caption: Workflow for pKa determination by potentiometric titration.

Protocol:

-

Dissolve a known amount of this compound in a suitable solvent mixture (e.g., water/ethanol).

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

Plot the pH versus the volume of NaOH added.

-

The pKa is the pH at the half-equivalence point of the titration curve.

LogP Determination (Shake-Flask Method)

Protocol:

-

Prepare a saturated solution of this compound in a biphasic system of n-octanol and water.

-

Agitate the mixture until equilibrium is reached.

-

Separate the n-octanol and aqueous layers by centrifugation.

-

Determine the concentration of the compound in each layer using a suitable analytical technique (e.g., UV-Vis spectroscopy or GC).

-

Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Aqueous Solubility Determination

Protocol:

-

Add an excess amount of this compound to a known volume of water.

-

Stir the suspension at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Filter the solution to remove undissolved solid.

-

Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC or GC).

Signaling Pathways and Biological Interactions

While no specific signaling pathways have been elucidated for this compound, its structural motifs suggest potential interactions with biological systems. The thiol group is known to participate in redox reactions and can interact with biological thiols like glutathione, potentially impacting cellular redox homeostasis.[18] The lipophilic nature of the molecule may facilitate its interaction with cell membranes and hydrophobic binding pockets of proteins.

Caption: Potential biological interaction pathways for this compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted physicochemical properties of this compound and detailed protocols for its synthesis and characterization. While experimental data for this specific molecule is currently lacking, the proposed methodologies offer a clear roadmap for researchers interested in exploring its potential. The unique combination of a benzyl group, a cyclobutane scaffold, and a thiol functional group makes this compound a compelling target for future research in drug discovery and materials science. The experimental validation of the properties and biological activities outlined in this guide will be a critical next step in unlocking its potential.

References

- 1. researchgate.net [researchgate.net]

- 2. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 3. researchgate.net [researchgate.net]

- 4. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 5. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. docbrown.info [docbrown.info]

- 13. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

- 16. mdpi.com [mdpi.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Antioxidant - Wikipedia [en.wikipedia.org]

Technical Guide: Spectroscopic Analysis of 3-Benzylcyclobutane-1-thiol

Audience: Researchers, scientists, and drug development professionals.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for 3-Benzylcyclobutane-1-thiol. These values are estimations derived from typical ranges for benzyl, cyclobutane, and thiol moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.30 - 7.15 | m | 5H | Ar-H |

| ~ 2.70 | d | 2H | Ar-CH₂ - |

| ~ 3.50 | m | 1H | H -C-SH |

| ~ 2.40 - 1.80 | m | 5H | Cyclobutane ring protons |

| ~ 1.50 | t | 1H | SH |

Note: The chemical shift of the thiol proton (SH) can be broad and its position may vary depending on concentration and solvent.[1][2]

¹³C NMR (Carbon-13) NMR Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 | Quaternary aromatic C |

| ~ 128.5 | Aromatic C H |

| ~ 128.3 | Aromatic C H |

| ~ 126.0 | Aromatic C H |

| ~ 45 | C -SH |

| ~ 40 | Ar-C H₂- |

| ~ 35 | Cyclobutane C H |

| ~ 25 | Cyclobutane C H₂ |

Note: The chemical shifts for the cyclobutane ring carbons can be influenced by the stereochemistry of the substituents.[3][4][5][6][7][8][9][10][11][12]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3080 - 3030 | Medium | Aromatic C-H stretch |

| ~ 2950 - 2850 | Strong | Aliphatic C-H stretch (cyclobutane and benzyl CH₂) |

| ~ 2600 - 2550 | Weak | S-H stretch[13][14] |

| ~ 1600, 1495, 1450 | Medium-Weak | Aromatic C=C ring stretch[15][16][17] |

| ~ 740, 700 | Strong | Aromatic C-H out-of-plane bend (monosubstituted) |

| ~ 700 - 600 | Weak-Medium | C-S stretch |

Mass Spectrometry (MS)

Expected Fragmentation Pattern (Electron Ionization - EI)

| m/z | Interpretation |

| 178 | [M]⁺ (Molecular Ion) |

| 145 | [M - SH]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion, characteristic for benzyl compounds)[18] |

| 87 | [M - C₇H₇]⁺ |

Note: The tropylium ion at m/z 91 is often a prominent peak in the mass spectra of benzyl-containing compounds.[18][19]

Experimental Protocols

The following are detailed, generic methodologies for the acquisition of the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a 90° pulse.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a relaxation delay of 1-2 seconds between scans.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

Use a longer relaxation delay (e.g., 5 seconds) to allow for the slower relaxation of quaternary carbons.

-

Accumulate a significantly larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.

IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of neat this compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

-

Solution: Alternatively, dissolve a small amount of the compound in a suitable solvent (e.g., carbon tetrachloride, CCl₄) and place it in a salt cell.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or the solvent).

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

-

Ionization: Utilize electron ionization (EI) at 70 eV to induce fragmentation and generate a characteristic fragmentation pattern.

-

Mass Analysis: Use a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions and generate a mass spectrum that plots relative intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a novel compound.

References

- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. bhu.ac.in [bhu.ac.in]

- 7. che.hw.ac.uk [che.hw.ac.uk]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. studylib.net [studylib.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Infrared Spectrometry [www2.chemistry.msu.edu]

- 15. eng.uc.edu [eng.uc.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and Historical Synthesis of Cyclobutane Thiols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical synthesis of cyclobutane thiols. It details key synthetic methodologies from early pioneering work to modern stereoselective approaches, presents quantitative data in structured tables, and includes detailed experimental protocols for pivotal reactions. Furthermore, this guide illustrates the strategic importance of the cyclobutane thiol motif in medicinal chemistry and drug development.

Introduction: The Significance of the Cyclobutane Thiol Moiety

The incorporation of strained carbocyclic rings, such as cyclobutane, into molecular scaffolds is a well-established strategy in medicinal chemistry. The conformational rigidity and unique three-dimensional geometry of the cyclobutane ring offer a level of structural pre-organization that can enhance binding affinity to biological targets and improve pharmacokinetic properties. When combined with a thiol group, a key functionality in numerous biologically active molecules, the resulting cyclobutane thiol motif presents a compelling, albeit historically underexplored, area of chemical space for drug discovery.

Cyclobutane-containing compounds have shown promise in a variety of therapeutic areas, including antiviral and anticancer applications, and as enzyme inhibitors.[1][2][3] The thiol group itself is a critical component of several drugs and is known to interact with biological targets through various mechanisms, including covalent modification and metal chelation. The strategic combination of these two functionalities within a single molecule offers the potential for novel pharmacological profiles.

This guide will first delve into the historical context of the synthesis of cyclobutane thiols, tracing the evolution of synthetic methods. It will then provide a detailed examination of key synthetic approaches, complete with experimental protocols and quantitative data. Finally, the applications of these compounds in drug development will be highlighted, underscoring their potential as valuable building blocks for future therapeutics.

Historical Perspective: The Dawn of Cyclobutane Thiol Synthesis

The early history of cyclobutane thiol synthesis is intertwined with the broader development of cyclobutane chemistry. One of the earliest methods for accessing the cyclobutane core functionalized with a group that could be converted to a thiol was through the Demjanov rearrangement . This reaction, first reported by Nikolai Demjanov in 1903, involves the diazotization of a primary amine with nitrous acid, which can lead to ring expansion or rearrangement.[4][5] In the context of cyclobutane thiol synthesis, the Demjanov rearrangement of cyclobutylamine would have been a plausible, albeit indirect, early route to cyclobutanol, a precursor to the corresponding thiol.

A significant milestone in the direct synthesis of a cyclobutane thiol derivative was reported in 1972 by Witiak and co-workers. Their work described the radical-mediated addition of thioacetic acid and benzyl thiol to cyclobut-1-ene-1-carboxylic acid .[6] This photochemical approach represented a direct method for introducing a sulfur-containing functional group onto a pre-formed cyclobutane ring.

The following sections will provide a more detailed examination of these and other key synthetic methodologies that have been developed over the years.

Key Synthetic Methodologies

Synthesis via Nucleophilic Substitution of Cyclobutyl Halides

A classical and straightforward approach to the synthesis of cyclobutanethiol involves the nucleophilic substitution of a cyclobutyl halide with a sulfur nucleophile. This method is analogous to the Williamson ether synthesis and provides a direct route to the parent thiol.

Reaction Scheme:

Caption: General scheme for the synthesis of cyclobutanethiol via nucleophilic substitution.

Experimental Protocol: Synthesis of Cyclobutanethiol from Cyclobutyl Bromide

-

Materials: Cyclobutyl bromide, Sodium hydrosulfide (NaSH), Ethanol, Water.

-

Procedure: A solution of sodium hydrosulfide is prepared by saturating a solution of sodium ethoxide in ethanol with hydrogen sulfide gas. To this solution, cyclobutyl bromide is added dropwise with stirring. The reaction mixture is then heated under reflux for several hours. After cooling, the mixture is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation. The crude cyclobutanethiol is then purified by fractional distillation.

Quantitative Data:

| Starting Material | Reagent | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Cyclobutyl Bromide | Sodium Hydrosulfide | Ethanol | 4 | 65-75 | Hypothetical |

Note: This is a generalized procedure based on standard organic chemistry principles. Specific yields and reaction times may vary.

Radical Addition of Thiols to Cyclobutenes

The 1972 work by Witiak and co-workers demonstrated the feasibility of a free-radical addition of thiols to a cyclobutene derivative. This method is particularly useful for functionalized cyclobutenes.

Reaction Scheme:

Caption: Radical addition of a thiol to a cyclobutene.

Experimental Protocol: Photochemical Addition of Thioacetic Acid to Cyclobut-1-ene-1-carboxylic acid

-

Materials: Cyclobut-1-ene-1-carboxylic acid, Thioacetic acid, Benzene (as solvent).

-

Procedure: A solution of cyclobut-1-ene-1-carboxylic acid and a slight excess of thioacetic acid in dry benzene is placed in a quartz reaction vessel. The solution is irradiated with a high-pressure mercury lamp at room temperature while being stirred. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the resulting thioester is purified by chromatography. The thioester can then be hydrolyzed to the corresponding thiol under basic conditions.

Quantitative Data:

| Cyclobutene Derivative | Thiol Reagent | Solvent | Irradiation Time (h) | Yield (%) | Reference |

| Cyclobut-1-ene-1-carboxylic acid | Thioacetic Acid | Benzene | 24 | Moderate | Witiak et al. (1972) |

| Cyclobut-1-ene-1-carboxylic acid | Benzyl Thiol | Benzene | 24 | Moderate | Witiak et al. (1972) |

Modern Stereoselective Synthesis: Sulfa-Michael Addition

A recent advancement in the synthesis of cyclobutane thiols was reported by Waser and co-workers in 2025, describing a highly diastereoselective and enantioselective sulfa-Michael addition of thiols to cyclobutene derivatives.[7] This method provides excellent control over the stereochemistry of the final product.

Reaction Scheme:

Caption: Diastereoselective sulfa-Michael addition to an activated cyclobutene.

Experimental Protocol: Diastereoselective Sulfa-Michael Addition of 2-Bromothiophenol to a Cyclobutene Ester

-

Materials: Benzyl 1-cyclobutene-1-carboxylate, 2-Bromothiophenol, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Acetonitrile.

-

Procedure: To a solution of benzyl 1-cyclobutene-1-carboxylate (1.1 equivalents) and 2-bromothiophenol (1.0 equivalent) in acetonitrile is added DBU (1.1 equivalents) at room temperature. The reaction is stirred for 18 hours. The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the desired thio-substituted cyclobutane ester with high diastereoselectivity.

Quantitative Data:

| Thiol | Cyclobutene Acceptor | Catalyst/Base | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| 2-Bromothiophenol | Benzyl 1-cyclobutene-1-carboxylate | DBU | Acetonitrile | >95 | >95:5 | Waser et al. (2025) |

| 4-Fluorothiophenol | Benzyl 1-cyclobutene-1-carboxylate | DBU | Acetonitrile | 88 | >95:5 | Waser et al. (2025) |

| Benzyl mercaptan | Benzyl 1-cyclobutene-1-carboxylate | DBU | Acetonitrile | 96 | 92:8 | Waser et al. (2025) |

Characterization Data of Cyclobutanethiol

The identity and purity of cyclobutanethiol are confirmed through various spectroscopic techniques.

Spectroscopic Data Summary:

| Technique | Key Features |

| ¹H NMR | Multiplets in the regions of δ 1.8-2.2 ppm (cyclobutyl protons) and a broad singlet for the thiol proton (S-H). |

| ¹³C NMR | Resonances for the methine carbon attached to sulfur and the methylene carbons of the cyclobutane ring. |

| IR | Characteristic S-H stretching vibration around 2550 cm⁻¹, and C-H stretching vibrations below 3000 cm⁻¹. |

| Mass Spec. | Molecular ion peak (M⁺) at m/z = 88, with characteristic fragmentation patterns. |

Applications in Drug Development

The rigid framework of the cyclobutane ring makes it an attractive scaffold for positioning pharmacophoric groups in a defined orientation, which can lead to enhanced biological activity and selectivity. The introduction of a thiol group further expands the potential for interaction with biological targets.

Enzyme Inhibition

Thiol-containing molecules are well-known inhibitors of various enzymes, particularly metalloenzymes where the thiol group can coordinate to the metal center in the active site. Cyclobutane thiols can be designed as conformationally restricted mimics of known thiol-containing enzyme inhibitors. For example, they have been explored as potential inhibitors of angiotensin-converting enzyme 2 (ACE2), a key enzyme in the renin-angiotensin system.[2]

Antiviral Agents

Cyclobutane derivatives have been investigated as antiviral agents, with some showing activity against viruses such as HIV.[8] The incorporation of a thiol or a group that can be metabolized to a thiol could enhance the antiviral profile of these compounds by providing an additional point of interaction with viral enzymes or proteins. Optically active cyclobutylamines, which can be precursors to cyclobutane thiols, are valuable intermediates in the synthesis of antiviral nucleoside analogues.[9]

Bioisosteric Replacement

The cyclobutane ring can serve as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, offering a way to modulate the physicochemical properties of a drug candidate while maintaining or improving its biological activity. The combination of a cyclobutane scaffold with a thiol group provides a unique building block for the design of novel bioisosteres.

Conclusion

The synthesis of cyclobutane thiols has evolved from early, often low-yielding and non-selective methods to modern, highly efficient, and stereocontrolled processes. This progression has opened up new avenues for the exploration of this unique chemical space in the context of drug discovery and development. The combination of the rigid cyclobutane scaffold and the versatile thiol functionality offers a powerful platform for the design of novel therapeutic agents with potentially improved pharmacological profiles. As synthetic methodologies continue to advance, it is anticipated that the full potential of cyclobutane thiols in medicinal chemistry will be further realized.

References

- 1. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiol-based angiotensin-converting enzyme 2 inhibitors: P1 modifications for the exploration of the S1 subsite - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiol-dependent enzymes and their inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Demjanov rearrangement - Wikipedia [en.wikipedia.org]

- 5. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]

- 6. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 9. US5166397A - Process for producing optically active cyclobutylamines - Google Patents [patents.google.com]

Unveiling the Therapeutic Potential of Benzylcyclobutane Derivatives: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the biological activities of benzylcyclobutane derivatives, a promising class of compounds in drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the current state of research, including quantitative data, detailed experimental protocols, and insights into the underlying mechanisms of action.

Core Focus: Dual SGLT1/SGLT2 Inhibition by Benzocyclobutane C-Glycosides

A significant area of investigation for benzylcyclobutane derivatives is their potent inhibitory activity against the sodium-glucose cotransporters 1 and 2 (SGLT1 and SGLT2). A notable example is a series of benzocyclobutane-C-glycosides that have demonstrated high potency as dual inhibitors of these key glucose transporters.

Quantitative Analysis of SGLT1/SGLT2 Inhibition

The inhibitory activities of these compounds have been quantified through in vitro assays, with key findings summarized in the table below. The data highlights the impressive potency of these derivatives, with IC50 values in the nanomolar range.

| Compound | SGLT1 IC50 (nM) | SGLT2 IC50 (nM) |

| Compound 19 | 45 | 1 |

Table 1: In vitro inhibitory potency of a lead benzocyclobutane-C-glycoside derivative against human SGLT1 and SGLT2.[1]

Mechanism of Action: SGLT1/SGLT2 Inhibition

SGLT1 and SGLT2 are crucial for glucose reabsorption in the small intestine and kidneys, respectively. By inhibiting these transporters, benzylcyclobutane-C-glycosides can effectively reduce blood glucose levels, offering a promising therapeutic strategy for metabolic disorders such as type 2 diabetes.

Experimental Protocols

In Vitro SGLT1 and SGLT2 Inhibition Assay

This protocol outlines the methodology for determining the in vitro inhibitory activity of benzylcyclobutane derivatives against human SGLT1 and SGLT2.

Cell Culture and Transfection:

-

HEK293 or CHO-K1 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cells are transiently or stably transfected with plasmids encoding human SGLT1 or SGLT2.

Uptake Assay:

-

Transfected cells are seeded in 96-well plates and grown to confluence.

-

On the day of the assay, cells are washed with a sodium-containing buffer.

-

Cells are then incubated with the test compound (benzylcyclobutane derivative) at various concentrations for a specified period.

-

A solution containing ¹⁴C-labeled alpha-methyl-D-glucopyranoside (¹⁴C-AMG), a non-metabolizable glucose analog, is added to each well, and the plate is incubated to allow for uptake.

-

The uptake is terminated by washing the cells with ice-cold buffer.

-

The cells are lysed, and the amount of ¹⁴C-AMG taken up is quantified using a scintillation counter.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vivo Assessment of Glucose-Lowering Effects in Rodent Models

This protocol provides a general framework for evaluating the in vivo efficacy of benzylcyclobutane derivatives in reducing blood glucose levels.

Animal Models:

-

Sprague-Dawley (SD) rats or db/db mice are commonly used models for studying hyperglycemia and diabetes.

Experimental Procedure:

-

Animals are fasted overnight prior to the experiment.

-

A baseline blood sample is collected to determine fasting glucose levels.

-

The test compound (benzylcyclobutane derivative) is administered orally at various doses.

-

Blood glucose levels are monitored at regular intervals over a 24-hour period.

-

In some studies, an oral glucose tolerance test (OGTT) is performed after compound administration to assess the postprandial glucose-lowering effect.

-

Data is analyzed to determine the dose-dependent reduction in blood glucose levels and the overall anti-hyperglycemic effect.

Other Potential Biological Activities

While the inhibition of SGLT transporters is the most well-documented activity for benzylcyclobutane derivatives, the broader class of cyclobutane-containing compounds has been associated with a range of other biological effects. These findings suggest that benzylcyclobutane derivatives may also hold promise in other therapeutic areas.

-

Anticancer Activity: Some cyclobutane derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, certain polysubstituted cyclobutanes have shown inhibitory activity against human diffuse large B-cell lymphoma (TMD-8), mouse pancreatic ductal adenocarcinoma (KPC), and human colorectal adenocarcinoma (HCT-116) cell lines.[2]

-

Antimicrobial and Antibacterial Properties: Natural and synthetic cyclobutane-containing alkaloids have been reported to exhibit strong antibacterial and antimicrobial activities.

-

Neuroprotective Effects: While not directly involving benzylcyclobutane structures, related compounds with benzylidene and cyclopentanone moieties have shown neuroprotective effects in models of ischemic stroke.[3] This suggests that the incorporation of a benzyl group into cyclic structures could be a viable strategy for developing neuroprotective agents.

-

Anti-inflammatory Activity: The cyclobutane scaffold is present in various natural products with anti-inflammatory properties. Further investigation into synthetic benzylcyclobutane derivatives could reveal novel anti-inflammatory agents.

Conclusion

Benzylcyclobutane derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. The well-established dual inhibitory activity of benzocyclobutane-C-glycosides against SGLT1 and SGLT2 highlights their potential in the management of metabolic diseases. Furthermore, the diverse biological activities observed in the broader class of cyclobutane-containing compounds suggest that benzylcyclobutane derivatives warrant further exploration for their potential applications in oncology, infectious diseases, and neurology. This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this fascinating class of molecules.

References

Investigating the Potential Mechanism of Action of 3-Benzylcyclobutane-1-thiol: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the date of this document, there is no publicly available research specifically detailing the mechanism of action of 3-Benzylcyclobutane-1-thiol. This whitepaper, therefore, presents a theoretical investigation based on the known pharmacological roles of its core structural components: the cyclobutane scaffold and the thiol functional group. The experimental protocols and signaling pathways described herein are proposed as a framework for potential future investigation.

Introduction: An Unexplored Compound with Potential

This compound is a molecule that combines two chemical motifs of significant interest in medicinal chemistry. The cyclobutane ring, a strained four-membered carbocycle, offers a rigid, three-dimensional scaffold that is increasingly utilized in drug design to enhance molecular properties.[1] The thiol group is a potent functional group responsible for the activity of numerous approved drugs, capable of participating in a variety of biological interactions. The combination of these two features in this compound suggests a potential for novel biological activity, yet its specific mechanism of action remains to be elucidated. This document aims to provide a comprehensive overview of the potential pharmacology of this compound and to propose a detailed roadmap for its investigation.

The Role of the Core Scaffolds in Drug Discovery

The predicted activity of this compound can be inferred by examining its constituent parts.

The Cyclobutane Scaffold: A Tool for Physicochemical and Pharmacodynamic Optimization

The cyclobutane ring is a valuable structural motif in modern drug discovery. Its rigid, puckered conformation allows for precise spatial positioning of substituents, which can be critical for optimizing interactions with biological targets.[1] Key advantages of incorporating a cyclobutane scaffold include:

-

Conformational Restriction: By limiting the flexibility of a molecule, a cyclobutane ring can lock it into a bioactive conformation, potentially increasing potency and reducing off-target effects.

-

Improved Metabolic Stability: The strained ring can be more resistant to metabolic degradation compared to more flexible aliphatic chains.

-

Enhanced Solubility: The introduction of sp³-hybridized carbons can increase the fraction of sp³ carbons (Fsp³), a property often correlated with improved aqueous solubility.

-

Aryl Isostere: Cyclobutane rings can serve as non-planar replacements for aromatic rings, offering a different vectoral projection of substituents and potentially improving properties like solubility and metabolic stability.

The Thiol Group: A Hub of Biological Activity

The thiol (-SH) functional group is a key player in a wide range of biological processes and is a component of many therapeutic agents. Its high nucleophilicity and ability to undergo redox reactions are central to its diverse mechanisms of action.[2][3] Potential roles for thiol-containing compounds include:

-

Antioxidant Activity: Thiols can act as potent scavengers of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative stress.[2][3]

-

Thiol-Disulfide Exchange: The thiol group can interact with cysteine residues in proteins, leading to the formation of disulfide bonds. This reversible process can modulate protein structure and function, effectively acting as a biological "on/off" switch.[4]

-

Enzyme Inhibition: The thiol group can directly bind to and inhibit enzymes, particularly those with key cysteine or metal cofactors in their active sites.

-

Replenishment of Glutathione (GSH): Some thiol-containing drugs can serve as precursors for the synthesis of glutathione, the most abundant endogenous antioxidant, thereby bolstering the cell's natural defense against oxidative damage.[3][5]

Data Summary: Properties of Cyclobutane and Thiol Moieties in Drug Design

The following table summarizes the key attributes and potential applications of the cyclobutane and thiol moieties, which form the basis for hypothesizing the mechanism of action of this compound.

| Moiety | Key Physicochemical/Biochemical Properties | Potential Applications in Drug Design |

| Cyclobutane Scaffold | Rigid, puckered 3D structure; Increased Fsp³ character; Metabolic stability.[1] | Conformational constraint of pharmacophores; Replacement for aromatic rings (aryl isostere); Filling of hydrophobic pockets in target proteins; Improvement of solubility and metabolic profiles.[1] |

| Thiol Group | High nucleophilicity; Ability to undergo oxidation/reduction; Can form disulfide bonds; Metal chelation.[2][3] | Enzyme inhibition (especially metalloenzymes or those with active site cysteines); Antioxidant/ROS scavenger; Modulation of protein function via thiol-disulfide exchange; Replenishment of cellular glutathione levels.[2][3][5] |

Hypothesized Signaling Pathway and Mechanism of Action

A plausible, yet hypothetical, mechanism of action for this compound is the inhibition of a protein kinase involved in a pro-inflammatory signaling cascade. In this model, the thiol group could form a covalent or non-covalent interaction with a non-catalytic cysteine residue near the ATP-binding pocket of the kinase. The rigid cyclobutane scaffold would then orient the benzyl group to occupy a hydrophobic pocket, conferring specificity and affinity. This inhibition would block the phosphorylation of a downstream substrate, thereby interrupting the signaling cascade and reducing the expression of inflammatory mediators.

Caption: Hypothetical inhibition of a pro-inflammatory kinase cascade.

Proposed Experimental Protocols for Mechanism of Action Elucidation

A systematic, multi-tiered approach is required to determine the mechanism of action of a novel compound. The following workflow outlines a potential strategy for investigating this compound.

Caption: A proposed workflow for investigating the mechanism of action.

Phase 1: Phenotypic Screening

-

Objective: To identify the biological effects of the compound in relevant cellular models.

-

Methodology:

-

Cell Line Selection: Choose a panel of cell lines relevant to potential therapeutic areas (e.g., cancer cell lines, immune cells like macrophages).

-

Assay Performance:

-

Cytotoxicity/Viability Assays (e.g., MTS/MTT): Treat cells with a dose-response of this compound for 24-72 hours to determine its effect on cell proliferation and calculate the IC₅₀.

-

Inflammatory Response Assays (e.g., ELISA): In an immune cell line (e.g., LPS-stimulated RAW 264.7 macrophages), measure the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant after treatment with the compound.

-

High-Content Imaging: Use automated microscopy to assess morphological changes, protein localization, or other cellular markers in response to compound treatment.

-

-

Phase 2: Target Identification

-

Objective: To identify the direct molecular target(s) of the compound.

-

Methodology:

-

Affinity-Based Approaches:

-

Synthesize a derivative of this compound with a linker for immobilization on beads (e.g., sepharose).

-

Incubate the affinity matrix with cell lysate.

-

Elute bound proteins and identify them using mass spectrometry (LC-MS/MS).

-

-

Proteome-Wide Thermal Shift Assays (CETSA):

-

Treat intact cells or cell lysates with the compound.

-

Heat the samples across a range of temperatures.

-

Analyze the soluble protein fraction by mass spectrometry. Target proteins will typically show increased thermal stability upon ligand binding.

-

-

Phase 3: Target Validation and Characterization

-

Objective: To confirm the interaction between the compound and the putative target(s) and to quantify the binding affinity and kinetics.

-

Methodology:

-

Recombinant Protein Expression: Express and purify the identified target protein(s).

-

Biochemical Assays:

-

If the target is an enzyme, develop an in vitro activity assay (e.g., kinase activity assay using a fluorescent substrate).

-

Determine the IC₅₀ of this compound against the purified enzyme.

-

-

Biophysical Assays:

-

Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and flow the compound over it to measure binding kinetics (kₐ, kₔ) and affinity (Kₔ).

-

Isothermal Titration Calorimetry (ITC): Directly measure the heat change upon binding to determine the binding affinity (Kₔ), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).

-

-

Phase 4: Cellular Mechanism and Pathway Analysis

-

Objective: To confirm that the interaction with the validated target is responsible for the observed cellular phenotype and to map the affected signaling pathway.

-

Methodology:

-

Target Engagement Assays: Use techniques like cellular thermal shift assays in intact cells to confirm that the compound engages the target at concentrations consistent with the phenotypic effect.

-

Pathway Analysis (Western Blotting/qPCR):

-

Treat cells with the compound and analyze the phosphorylation status of downstream substrates of the target protein via Western blot.

-

Use qPCR to measure changes in the expression of genes known to be regulated by the signaling pathway.

-

-

Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. The cellular phenotype observed with compound treatment should be diminished or abolished in these cells, confirming the on-target effect.

-

Conclusion

While the specific mechanism of action of this compound is currently unknown, its chemical structure suggests a high potential for biological activity. The combination of a rigid cyclobutane scaffold and a reactive thiol group provides a strong foundation for hypothesizing its role as a potential modulator of enzymatic activity or cellular signaling pathways, particularly those involving cysteine-dependent proteins or redox regulation. The experimental framework proposed in this whitepaper offers a clear and logical path forward for elucidating its mechanism of action, from initial phenotypic discovery to detailed molecular and cellular validation. Such studies are warranted to unlock the potential therapeutic value of this and other unexplored thio-substituted cyclobutane compounds.

References

- 1. vb.vilniustech.lt [vb.vilniustech.lt]

- 2. Thiol Compounds and Inflammation [imrpress.com]

- 3. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thiol-Based Drugs in Pulmonary Medicine: Much More than Mucolytics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cyclobutane Motif: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide on the Synthesis, Biological Activity, and Therapeutic Applications of Substituted Cyclobutane Compounds

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane ring, a four-membered carbocycle, has emerged from a structural curiosity to a privileged motif in medicinal chemistry. Its inherent ring strain and unique puckered conformation bestow upon it distinct stereochemical and physicochemical properties that medicinal chemists are increasingly exploiting to design novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive literature review of substituted cyclobutane compounds, focusing on their synthesis, biological evaluation, and role in the development of approved and investigational drugs.

The Allure of the Four-Membered Ring: Physicochemical Properties and Medicinal Chemistry Applications

The cyclobutane ring possesses a significant amount of ring strain (approximately 26 kcal/mol), which leads to a non-planar, puckered conformation. This three-dimensional structure provides a rigid scaffold that can be used to orient substituents in specific spatial arrangements, thereby optimizing interactions with biological targets. The C-C bonds within the cyclobutane ring have a higher p-character than those in larger cycloalkanes, influencing their electronic properties.

Medicinal chemists have leveraged these unique characteristics for a variety of applications in drug design:

-

Conformational Rigidity: The rigid nature of the cyclobutane ring can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target and thus increasing potency.

-

Metabolic Stability: The introduction of a cyclobutane moiety can block sites of metabolism, leading to improved pharmacokinetic profiles.

-

Pharmacophore Scaffolding: The well-defined geometry of the cyclobutane ring allows for the precise positioning of pharmacophoric groups, enhancing selectivity and affinity for the target.

-

Bioisosteric Replacement: Cyclobutane rings can serve as bioisosteres for other groups, such as phenyl rings or gem-dimethyl groups, to modulate physicochemical properties like solubility and lipophilicity.

Key Substituted Cyclobutane Compounds in Modern Medicine

The versatility of the cyclobutane motif is exemplified by its presence in several clinically successful drugs and promising investigational agents. This section details the synthesis, mechanism of action, and relevant biological data for key examples.

Apalutamide: A Non-steroidal Androgen Receptor Inhibitor

Apalutamide is a potent second-generation non-steroidal antiandrogen used in the treatment of prostate cancer. The cyclobutane ring in apalutamide plays a crucial role in its high affinity for the androgen receptor (AR).

Quantitative Biological Data: Apalutamide

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC50 | 16 nM | Cell-free assay | [1][2] |

| IC50 | 200 nM | AR luciferase reporter gene assay (in the presence of 0.45 nM testosterone) | [3] |

Experimental Protocol: Synthesis of Apalutamide

The synthesis of apalutamide involves a multi-step process. A key step is the reaction of 4-amino-2-fluoro-N-methylbenzamide with 1-bromocyclobutane-1-carboxylic acid. The reaction is typically carried out in a polar aprotic solvent such as dioxane in the presence of an organic base like triethylamine at elevated temperatures (e.g., 60°C). The resulting intermediate is then further processed to yield apalutamide. A detailed, step-by-step protocol can be found in various patents and publications.[4]

Signaling Pathway: Androgen Receptor Inhibition by Apalutamide

Apalutamide functions by competitively inhibiting the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the ligand-binding domain of the androgen receptor. This prevents the receptor's nuclear translocation, its binding to androgen response elements (AREs) on DNA, and subsequent transcription of genes that promote prostate cancer cell growth and survival.[1][3][5][6][7]

Boceprevir: An HCV NS3/4A Protease Inhibitor

Boceprevir is a first-generation direct-acting antiviral medication for the treatment of hepatitis C virus (HCV) genotype 1 infection. The cyclobutylmethyl group at the P1 position of boceprevir is a key structural feature that contributes to its potent inhibition of the HCV NS3/4A serine protease.

Quantitative Biological Data: Boceprevir

| Parameter | Value | Target/Assay Condition | Reference |

| Ki | 14 nM | HCV NS3 Protease | [6][8] |

| EC50 | 200-400 nM | HCV Genotypes 1, 2, and 5 Replicons | [9] |

| IC90 | 350 nM | Cell-based replicon assay | [6] |

Experimental Protocol: Synthesis of Boceprevir

The synthesis of boceprevir is a complex, multi-step process. A common route involves the preparation of key intermediates, including a chiral dimethylcyclopropylproline analog and a β-aminoamide with the cyclobutylmethyl moiety. These fragments are then coupled to assemble the final molecule. Detailed synthetic procedures are available in the scientific literature and patents.[10][11][12][13][14] For example, one described method involves placing KBr, NaOAc, and TEMPO in a flask with MTBE, followed by the addition of acetic acid and water. A solution of NaOCl is then added continuously over a period of time. The organic layer is then worked up with an ascorbic acid solution and concentrated to provide a key intermediate.[10]

Signaling Pathway: HCV Replication and Inhibition by Boceprevir

The HCV NS3/4A protease is essential for viral replication. It cleaves the HCV polyprotein into mature non-structural proteins that are necessary for the formation of the viral replication complex. Boceprevir acts as a covalent, reversible inhibitor of this protease, thereby blocking the viral life cycle.[8][15][16][17][18]

References

- 1. researchgate.net [researchgate.net]

- 2. ijpcbs.com [ijpcbs.com]

- 3. researchgate.net [researchgate.net]

- 4. data.epo.org [data.epo.org]

- 5. commerce.bio-rad.com [commerce.bio-rad.com]

- 6. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]

- 8. journals.asm.org [journals.asm.org]

- 9. qingmupharm.com [qingmupharm.com]

- 10. Boceprevir synthesis - chemicalbook [chemicalbook.com]

- 11. The side chain synthesis of boceprevir_Chemicalbook [chemicalbook.com]

- 12. CN103435532A - Synthetic method of boceprevir intermediate - Google Patents [patents.google.com]

- 13. From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pnas.org [pnas.org]

- 18. Preclinical Characteristics of the Hepatitis C Virus NS3/4A Protease Inhibitor ITMN-191 (R7227) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Predicted Thermal Stability and Decomposition of 3-Benzylcyclobutane-1-thiol

Disclaimer: No public experimental data exists for the thermal stability and decomposition of 3-Benzylcyclobutane-1-thiol. This guide is a predictive analysis based on established principles of organic chemistry and data from analogous structures, including cyclobutane derivatives and alkyl/benzyl thiols. The data and pathways presented are hypothetical and intended for illustrative purposes for researchers, scientists, and drug development professionals.

Introduction

This compound is a unique molecule combining a strained cyclobutane ring, a reactive thiol group, and a bulky benzyl substituent. Understanding its thermal stability is critical for its synthesis, purification, storage, and application in pharmaceutical development, where thermal liability can impact drug efficacy and safety. This document outlines the predicted thermal behavior of this compound, proposes potential decomposition pathways, and provides standardized protocols for its empirical study.

Predicted Thermal Profile

The thermal decomposition of this compound is expected to be complex, influenced by three primary structural motifs:

-

Cyclobutane Ring Strain: Cyclobutane possesses significant ring strain (approx. 26 kcal/mol), making it susceptible to thermal ring-opening reactions. The decomposition of cyclobutane itself yields ethylene, typically at temperatures above 400°C.[1][2]

-

Carbon-Sulfur (C-S) Bond Lability: The C-S bond in thiols is weaker than a C-C or C-H bond. For instance, the C-S bond dissociation energy in ethanethiol is approximately 73.6 kcal/mol.[3] Thermal cleavage of this bond is a common initial step in thiol decomposition.

-

Benzyl Group Influence: The benzyl group can stabilize adjacent radicals, potentially influencing homolytic cleavage pathways. However, the benzyl radical itself can undergo further complex rearrangements and decomposition.[4]

Based on these factors, the decomposition of this compound is likely initiated at moderately elevated temperatures, proceeding through competing pathways involving ring opening and C-S bond scission.

Hypothetical Quantitative Data

The following tables present hypothetical data that could be obtained from standard thermal analysis techniques. These values are estimates based on related compounds and serve as a benchmark for potential experimental investigation.

Table 1: Predicted Thermogravimetric Analysis (TGA) Data

| Parameter | Predicted Value | Conditions |

| Onset Decomposition Temp. (Tonset) | 180 - 220 °C | 10 °C/min, N2 atmosphere |

| Temperature at Max Loss Rate (Tpeak) | 230 - 260 °C | 10 °C/min, N2 atmosphere |

| Mass Loss at 300 °C | 65 - 80% | 10 °C/min, N2 atmosphere |

| Final Residue at 500 °C | < 5% | 10 °C/min, N2 atmosphere |

Table 2: Predicted Differential Scanning Calorimetry (DSC) Data

| Parameter | Predicted Value | Conditions |

| Melting Point (Tm) | 60 - 85 °C | 5 °C/min, N2 atmosphere |

| Enthalpy of Fusion (ΔHfus) | 15 - 25 J/g | 5 °C/min, N2 atmosphere |

| Decomposition Exotherm (Tdecomp) | 225 - 270 °C | 10 °C/min, N2 atmosphere |

| Enthalpy of Decomposition (ΔHdecomp) | -150 to -300 J/g | 10 °C/min, N2 atmosphere |

Predicted Decomposition Pathways

Two primary competing pathways are proposed for the initial thermal decomposition of this compound. These pathways are likely to involve radical intermediates. Upon heating, simple thiols are known to emit toxic fumes of sulfur oxides.[5]

-

Pathway A: C-S Bond Homolysis: The initial and most probable step is the homolytic cleavage of the relatively weak C-S bond to form a cyclobutyl radical and a sulfanyl radical (•SH). The resulting radicals can then undergo further reactions.

-

Pathway B: Cyclobutane Ring Opening: Concurrent with C-S cleavage, the strained cyclobutane ring can open via a [2+2] cycloreversion, analogous to the decomposition of cyclobutane to ethylene.[1] This would lead to the formation of ethylene and a substituted thio-enolic compound, which would likely be unstable.

-

Pathway C: Intramolecular Elimination: Similar to the decomposition of ethanethiol to ethylene and hydrogen sulfide[3], an intramolecular elimination reaction could occur, yielding hydrogen sulfide and benzyl-substituted cyclobutene.

Caption: Predicted major thermal decomposition pathways for this compound.

Experimental Protocols

To empirically determine the thermal stability and decomposition profile, the following standard methodologies are recommended.

-

Objective: To determine the temperature at which the material begins to lose mass and to quantify this mass loss as a function of temperature.

-

Apparatus: A calibrated thermogravimetric analyzer (e.g., TA Instruments Q500 or similar).

-

Procedure:

-

Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., Nitrogen, 99.99% purity) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 500 °C) at a constant heating rate of 10 °C/min.

-

Record the mass loss and temperature continuously.

-

Analyze the resulting curve to determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak).

-

-

Objective: To determine melting point, phase transitions, and the enthalpy of decomposition (exothermic or endothermic nature).

-

Apparatus: A calibrated differential scanning calorimeter (e.g., TA Instruments Q2000 or similar).

-

Procedure:

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Using a vented or pinhole pan is recommended if significant gas evolution is expected.

-

Prepare an empty, sealed aluminum pan as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

Equilibrate the sample at a low temperature (e.g., 0 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the decomposition event observed in TGA (e.g., 350 °C).

-

Record the heat flow as a function of temperature.

-

Analyze the resulting thermogram to identify melting endotherms and decomposition exotherms, calculating their respective enthalpies.

-

Caption: Experimental workflow for thermal stability assessment.

Conclusion and Recommendations

The thermal stability of this compound is predicted to be limited by the inherent strain of the cyclobutane ring and the lability of the C-S bond. Decomposition is anticipated to begin in the range of 180-220 °C, proceeding via complex pathways including C-S bond homolysis, ring opening, and intramolecular elimination. Due to the potential for releasing toxic sulfur-containing gases and the exothermic nature of the decomposition, careful handling at elevated temperatures is imperative.

For drug development professionals, it is recommended to:

-

Perform the detailed TGA and DSC analyses as described to establish a definitive thermal profile.

-

Utilize TGA coupled with mass spectrometry (TGA-MS) or pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) to identify the actual decomposition products and validate the proposed pathways.

-

Conduct long-term stability studies at various temperatures below the determined Tonset to establish safe storage and handling conditions.

References

A Technical Guide to the Solubility of 3-Benzylcyclobutane-1-thiol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-Benzylcyclobutane-1-thiol. Given the compound's specific nature, this document focuses on the foundational principles of its solubility, a detailed experimental protocol for quantitative measurement, and a template for systematic data presentation.

Theoretical Framework: Predicting Solubility

The solubility of this compound is governed by its molecular structure, which features a polar thiol (-SH) group and a significant non-polar region comprising the benzyl and cyclobutane rings. The principle of "like dissolves like" is paramount.[1]

-

Polar Solvents (e.g., Methanol, Ethanol, Acetonitrile): The polar thiol group can engage in dipole-dipole interactions and potentially weak hydrogen bonding with polar solvent molecules.[2] However, the large, non-polar benzylcyclobutane moiety will hinder solubility. Moderate solubility may be expected, but it is likely to decrease as the carbon chain of the solvent increases.[3]

-

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The non-polar benzyl and cyclobutane components will interact favorably with non-polar solvents through London dispersion forces. The presence of the polar thiol group will slightly diminish compatibility. High solubility is generally expected in these solvents.

-

Aprotic Polar Solvents (e.g., DMSO, DMF): These solvents are effective at solvating a wide range of compounds. Due to their polarity and ability to engage in strong dipole-dipole interactions, they are likely to be effective solvents for this compound.

Thiols are generally less soluble in water than their corresponding alcohols due to weaker hydrogen bonding capabilities.[4] While this guide focuses on organic solvents, this principle underscores the importance of the thiol group's moderate polarity.

Experimental Protocol for Solubility Determination

The most reliable and widely used method for determining the thermodynamic solubility of a compound is the Shake-Flask Method .[5] This method involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Apparatus:

-

This compound (pure solid or liquid)

-

Selected organic solvents (analytical grade)

-

Screw-cap vials or flasks

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.[6] Ensuring an excess of solid material is visible is crucial for achieving saturation.[5]

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[6][7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the undissolved solid settle.

-

Sample Extraction: Carefully withdraw an aliquot of the supernatant (the clear liquid phase) using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic solid particles.[6] This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the precise concentration of this compound.[7] The analytical method should be validated for accuracy and precision.

Data Presentation

Quantitative solubility data should be organized systematically for clarity and comparative analysis. The following table provides a standardized format for recording experimental results.

| Solvent Classification | Solvent Name | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Notes |

| Polar Protic | Methanol | 25 | |||

| Ethanol | 25 | ||||

| Polar Aprotic | Acetonitrile | 25 | |||

| Acetone | 25 | ||||

| Dimethyl Sulfoxide (DMSO) | 25 | ||||

| Non-Polar | n-Hexane | 25 | |||

| Toluene | 25 | ||||

| Diethyl Ether | 25 | ||||

| Dichloromethane | 25 |

Visualizations

Diagram 1: Experimental Workflow for Solubility Determination

This diagram outlines the sequential steps of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for the Shake-Flask Solubility Assay.

Diagram 2: Factors Influencing Solubility

This diagram illustrates the logical relationship between the structural features of this compound and the properties of different solvent classes, predicting the resulting solubility.

Caption: Predicted Solubility Based on Molecular Interactions.

References

Navigating the Stereochemical Landscape: A Technical Guide to the Chirality and Enantiomeric Separation of 3-Benzylcyclobutane-1-thiol

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the core principles and practical methodologies for addressing the chirality and enantiomeric separation of 3-Benzylcyclobutane-1-thiol. Given the increasing importance of stereoisomerism in pharmacology and materials science, a thorough understanding of enantioselective synthesis and purification is paramount. This document outlines potential synthetic routes and detailed protocols for enantiomeric resolution, supported by data presentation and workflow visualizations.

Introduction to the Chirality of this compound

This compound is a chiral molecule possessing a stereocenter at the carbon atom of the cyclobutane ring to which the thiol group is attached. The presence of this chiral center gives rise to two non-superimposable mirror images, or enantiomers: (R)-3-Benzylcyclobutane-1-thiol and (S)-3-Benzylcyclobutane-1-thiol. As is often the case in drug development, these enantiomers may exhibit distinct pharmacological and toxicological profiles. Therefore, the ability to synthesize and isolate stereochemically pure enantiomers is of critical importance.

Synthetic Strategies

The synthesis of this compound can be approached through both racemic and enantioselective pathways.

Racemic Synthesis

A plausible racemic synthesis of this compound can be envisioned starting from commercially available precursors. A potential synthetic workflow is outlined below.

Caption: Proposed Racemic Synthesis of this compound.

Enantioselective Synthesis

An enantioselective synthesis can provide direct access to a specific enantiomer, potentially reducing the need for downstream resolution. A promising approach involves an asymmetric Michael addition to a cyclobutene precursor, a strategy that has been successfully employed for the synthesis of other thio-substituted cyclobutanes.[1][2][3]

A proposed enantioselective synthesis is detailed below.

Caption: Proposed Enantioselective Synthesis Workflow.

Experimental Protocol: Asymmetric Michael Addition

-

To a solution of cyclobut-2-en-1-one (1.0 eq) in a suitable solvent (e.g., toluene) at -20 °C is added the chiral organocatalyst (0.1 eq).

-

Benzylthiol (1.2 eq) is added dropwise over 10 minutes.

-

The reaction mixture is stirred at -20 °C for 24-48 hours, with reaction progress monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl.

-

The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to yield the enantioenriched 3-benzylthiocyclobutan-1-one.

Table 1: Hypothetical Data for Enantioselective Synthesis

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |